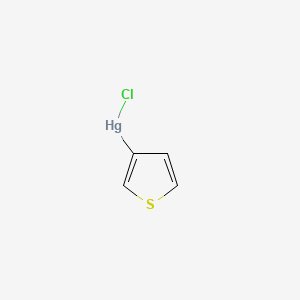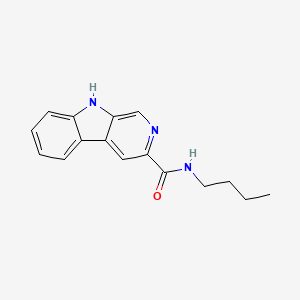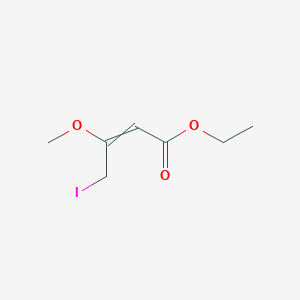
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester is an organic compound that belongs to the class of carboxylic acid esters It is characterized by the presence of an ethyl ester group attached to a 2-butenoic acid backbone, with additional substituents of iodine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester typically involves the esterification of 2-butenoic acid derivatives. One common method is the reaction of 4-iodo-3-methoxy-2-butenoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The iodine substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the iodine and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenoic acid, 3-methyl-, ethyl ester: Similar in structure but with a methyl group instead of iodine and methoxy groups.
2-Butenoic acid, 3-amino-, ethyl ester: Contains an amino group instead of iodine and methoxy groups.
2-Butenoic acid, 3-[(ethylamino)methoxyphosphinothioyl]oxy]-, 1-methylethyl ester: A more complex derivative with additional functional groups.
Uniqueness
The uniqueness of 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester lies in its specific substituents, which confer distinct chemical properties and reactivity. The presence of the iodine atom can enhance its utility in radiolabeling studies, while the methoxy group can influence its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
76799-49-0 |
|---|---|
Formule moléculaire |
C7H11IO3 |
Poids moléculaire |
270.06 g/mol |
Nom IUPAC |
ethyl 4-iodo-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H11IO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3 |
Clé InChI |
GHMKNWIXBKZEJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(CI)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



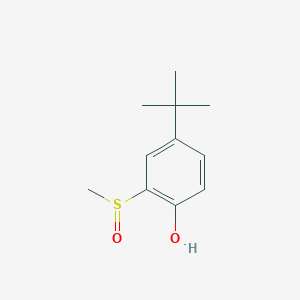
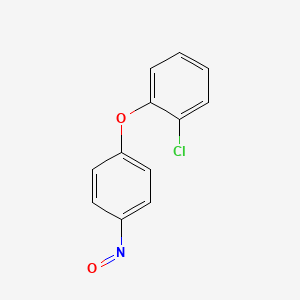
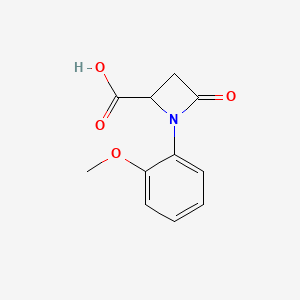
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)
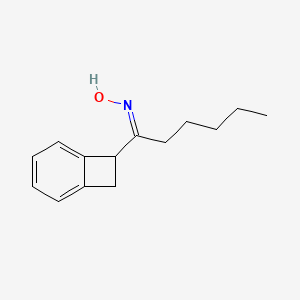
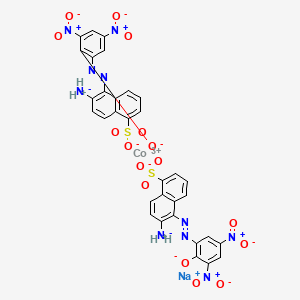
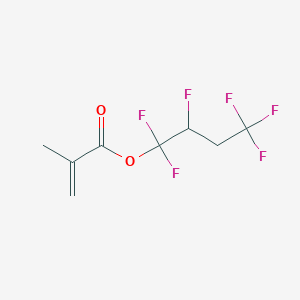

![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
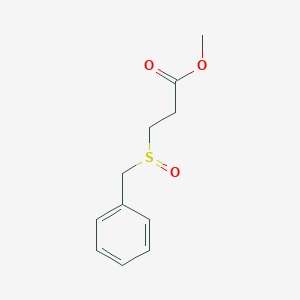
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
